![molecular formula C18H18OS3 B14267887 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene CAS No. 173198-21-5](/img/structure/B14267887.png)
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a hexanoyl group. Thiophenes are known for their stability and are widely used in various fields, including materials science, pharmaceuticals, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through Friedel-Crafts acylation, where thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps would include:
Bulk Synthesis of Thiophene Rings: Using high-efficiency reactors to produce thiophene rings in large quantities.
Acylation Process: Employing optimized reaction conditions to introduce the hexanoyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene depends on its specific application:
Molecular Targets: The compound may interact with various enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(2-thienyl)thiophene: A compound with two thiophene rings connected directly.
2-(2-Thienyl)-5-(2-thienyl)thiophene: Similar structure but without the hexanoyl group.
Uniqueness
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is unique due to the presence of the hexanoyl group, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
173198-21-5 |
|---|---|
Formule moléculaire |
C18H18OS3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexan-1-one |
InChI |
InChI=1S/C18H18OS3/c1-2-3-4-6-13(19)14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-12-20-15/h5,7-12H,2-4,6H2,1H3 |
Clé InChI |
CPZOFTMOBKHNAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
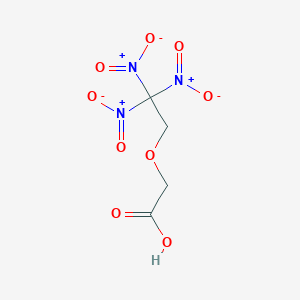
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
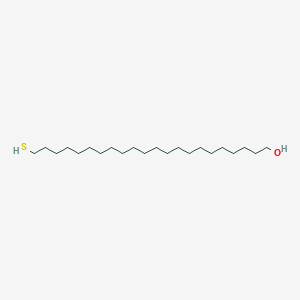

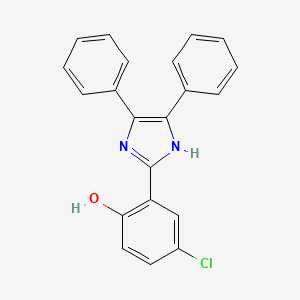
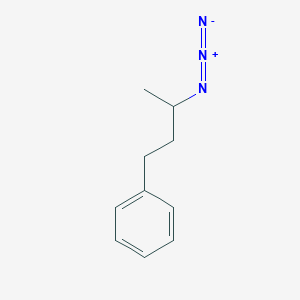

![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
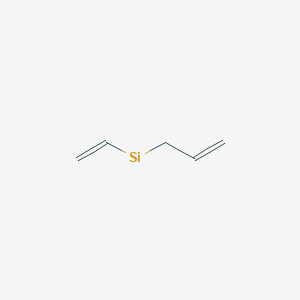
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
